2,3-Dihydro-3-methyl-6-benzofuranamine
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Overview
Description
2,3-Dihydro-3-methyl-6-benzofuranamine is a heterocyclic organic compound that belongs to the benzofuran family. . This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-3-methyl-6-benzofuranamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3-hydroxy-3H-benzofuran-2-one as a starting material, which undergoes a series of reactions including Friedel-Crafts alkylation and subsequent intramolecular lactonization . The reaction conditions often require the presence of catalysts such as Lewis acids and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing side reactions and waste .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-3-methyl-6-benzofuranamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
2,3-Dihydro-3-methyl-6-benzofuranamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-3-methyl-6-benzofuranamine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may interact with key enzymes and receptors involved in cell growth and survival pathways . Additionally, its antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
3-Benzofuranamine: Another benzofuran derivative with similar structural features but different biological activities.
6-Bromo-2,3-dihydro-N-methyl-benzofuranamine:
Uniqueness: 2,3-Dihydro-3-methyl-6-benzofuranamine stands out due to its unique combination of a benzofuran ring and an amine group, which imparts specific chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-methyl-2,3-dihydro-1-benzofuran-6-amine |
InChI |
InChI=1S/C9H11NO/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-4,6H,5,10H2,1H3 |
InChI Key |
QEEUYXNWLOKJKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C1C=CC(=C2)N |
Origin of Product |
United States |
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